molecular formula C18H16N4O B138740 4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide CAS No. 336786-81-3

4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide

Cat. No. B138740
CAS RN: 336786-81-3
M. Wt: 312.4 g/mol
InChI Key: ZJHZBDRZEZEDGB-PGRXLJNUSA-N
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Description

The compound "4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide" appears to be a highly deuterated bis-amidine derivative with potential biological activity. The presence of furan and phenyl rings suggests that it may be related to compounds that have been studied for their anti-Pneumocystis carinii activity, as well as analgesic properties .

Synthesis Analysis

The synthesis of related compounds has been reported under mild conditions, which could be applicable to the synthesis of the compound . For instance, carbamate analogues of bis-amidinophenyl furan have been synthesized and evaluated for their biological activity . The synthesis of functionalized tetrahydrobenzo[c]furans has also been described, which may provide insights into the synthetic pathways that could be employed for the compound of interest .

Molecular Structure Analysis

The molecular structure of the compound includes deuterated phenyl and furan rings, which are common motifs in medicinal chemistry. The deuterium atoms could potentially influence the compound's metabolic stability and pharmacokinetic properties. The bis-amidine structure is known to confer biological activity, as seen in related compounds .

Chemical Reactions Analysis

The compound may undergo photochemical reactions similar to those observed with tetracyanobenzene and furan derivatives . Additionally, the reactivity of the furan ring in the presence of various reagents has been explored, which could be relevant for understanding the chemical behavior of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, the properties of similar compounds have been studied. For example, the solubility, stability, and reactivity of bis-amidinophenyl furan derivatives have been evaluated, which could provide a basis for predicting the properties of the compound . The analgesic activity and gastric irritancy of benzo[b]furan derivatives have also been assessed, which may correlate with the pharmacological profile of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Deuterium-Labelled Compounds: The synthesis of deuterium-labelled compounds similar to 4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide involves multiple steps, including Heck coupling reactions and selective bromination, to achieve the desired deuterated analogs. This process is essential for creating compounds with specific isotopic labels for various scientific studies, such as tracking drug distribution or metabolic pathways (Ismail & Boykin, 2004).

Biological Activities

  • Antiprotozoal Activity

    Related compounds exhibit significant antiprotozoal activity, particularly against Trypanosoma b.rhodesiense and P. falciparum. This highlights the potential of such compounds in the treatment of diseases like sleeping sickness and malaria (Ismail et al., 2003).

  • Antibacterial and Antiurease Activities

    Analogous compounds demonstrate effective antiurease and antioxidant activities, suggesting their potential use in treating bacterial infections and as antioxidants in various medical and scientific applications (Sokmen et al., 2014).

  • Potential in Cancer Treatment

    Derivatives of similar compounds, such as nitrofuranylmethyl derivatives of anticancer drugs, are explored for their potential as pro-drugs. They can be activated in hypoxic environments, which is a common characteristic of solid tumors, thus targeting cancer cells more effectively (Berry et al., 1997).

  • Leukotriene Antagonistic Activity

    Related compounds exhibit potent antagonistic activity against human leukotriene B4 receptors, indicating their possible use in treating inflammatory conditions and diseases related to leukotriene activity (Ando et al., 2004).

  • Synthesis of New Cyano-Substituted Compounds

    The synthesis of new cyano-substituted compounds, which includes processes like multi-step reactions from carboxaldehydes and carboxylic acids, contributes to the development of new chemical entities with potential biological activities (Racané et al., 2003).

properties

IUPAC Name

4-[5-(4-carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHZBDRZEZEDGB-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)C3=C(C(=C(C(=C3[2H])[2H])C(=N)N)[2H])[2H])[2H])[2H])C(=N)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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